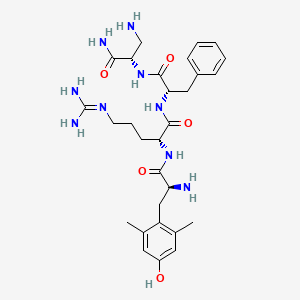![molecular formula C52H52N2 B15168252 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 650606-94-3](/img/structure/B15168252.png)
2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with three tetramethylbiphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate biphenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the biphenyl rings.
Applications De Recherche Scientifique
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and organic electronic devices.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: A similar compound with a triazine core instead of pyrimidine.
2,4,6-Tris(2,3,5,6-tetramethylphenyl)pyrimidine: Similar structure but with phenyl groups instead of biphenyl.
Uniqueness
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine is unique due to its specific substitution pattern and the presence of tetramethylbiphenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and catalysis.
Propriétés
Numéro CAS |
650606-94-3 |
|---|---|
Formule moléculaire |
C52H52N2 |
Poids moléculaire |
705.0 g/mol |
Nom IUPAC |
2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C52H52N2/c1-29-35(7)49(36(8)30(2)46(29)41-22-16-13-17-23-41)44-28-45(50-37(9)31(3)47(32(4)38(50)10)42-24-18-14-19-25-42)54-52(53-44)51-39(11)33(5)48(34(6)40(51)12)43-26-20-15-21-27-43/h13-28H,1-12H3 |
Clé InChI |
MIODIXYQXZQJTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)


![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)


![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)
![Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B15168238.png)

